molecular formula C15H17N5O6S2 B7825953 Cefpodoxime-d3

Cefpodoxime-d3

Cat. No.: B7825953
M. Wt: 430.5 g/mol
InChI Key: WYUSVOMTXWRGEK-MWZKWMTOSA-N
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Description

Cefpodoxime-d3 is a deuterated form of cefpodoxime, a third-generation cephalosporin antibiotic. Deuterium is a stable isotope of hydrogen, and its incorporation into cefpodoxime enhances the compound’s stability and pharmacokinetic properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of cefpodoxime.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefpodoxime-d3 involves the incorporation of deuterium into the cefpodoxime molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterated solvents and catalysts. The process typically involves the following steps:

    Preparation of Deuterated Solvent: Deuterated solvents such as deuterium oxide (D2O) or deuterated methanol (CD3OD) are prepared.

    Catalytic Exchange: The cefpodoxime molecule is dissolved in the deuterated solvent, and a catalyst such as palladium on carbon (Pd/C) is added. The reaction mixture is heated under controlled conditions to facilitate the exchange of hydrogen atoms with deuterium.

    Purification: The reaction mixture is purified using techniques such as chromatography to isolate the this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and large quantities of deuterated solvents and catalysts. The reaction conditions are optimized to maximize the yield and purity of this compound. The final product is subjected to rigorous quality control measures to ensure its suitability for research purposes.

Chemical Reactions Analysis

Types of Reactions

Cefpodoxime-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound. For example, nucleophilic substitution can occur with reagents such as sodium azide (NaN3) to form azido derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Azido derivatives

Scientific Research Applications

Cefpodoxime-d3 is widely used in scientific research for various applications:

    Pharmacokinetic Studies: The deuterated form of cefpodoxime is used to study the absorption, distribution, metabolism, and excretion (ADME) of the drug in biological systems.

    Metabolic Pathway Analysis: this compound helps in identifying and quantifying metabolites in biological samples, providing insights into the metabolic pathways of cefpodoxime.

    Drug Interaction Studies: Researchers use this compound to investigate potential drug-drug interactions and their impact on the pharmacokinetics of cefpodoxime.

    Stable Isotope Labeling: this compound is used as a stable isotope-labeled internal standard in mass spectrometry-based assays for accurate quantification of cefpodoxime in biological samples.

Mechanism of Action

Cefpodoxime-d3, like cefpodoxime, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The active metabolite of this compound binds preferentially to penicillin-binding protein 3 (PBP3), which is involved in the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Cefpodoxime-d3 is compared with other third-generation cephalosporins, such as:

    Ceftriaxone: Ceftriaxone has a longer half-life and is administered less frequently compared to this compound.

    Cefotaxime: Cefotaxime has a similar spectrum of activity but differs in its pharmacokinetic profile.

    Ceftazidime: Ceftazidime is more effective against Pseudomonas aeruginosa compared to this compound.

Uniqueness of this compound

The incorporation of deuterium in this compound enhances its stability and allows for more precise pharmacokinetic studies. This makes this compound a valuable tool in drug research and development.

Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8-/t9-,13-/m1/s1/i2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUSVOMTXWRGEK-MWZKWMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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